molecular formula C15H23NO4 B054330 (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol CAS No. 120349-75-9

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Cat. No. B054330
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides is a well-studied area. The Boc group is stable towards most nucleophiles and bases . The Boc protection strategy is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Safety And Hazards

The safety data sheet for a similar compound, “®-3-(Boc-amino)piperidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of Boc protection in peptide synthesis has been well established and continues to play an important role in the field . Future research may focus on developing more environmentally friendly methods for Boc protection and deprotection , as well as exploring the use of Boc protection in the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDLARYVJJEQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453996
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

CAS RN

120349-75-9
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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